6-Chloro-4-phenoxypyridin-3-amine

Kinase Inhibition FGFR Non-Small Cell Lung Cancer

Radiochemistry groups requiring the exact chlorine-leaving-group precursor for the published one-step 6-[18F]F-PBR28 radiosynthesis face limited sourcing options. This 2,4,5-trisubstituted pyridine is the demonstrated precursor, enabling automated radiosynthesis with ≥95% radiochemical purity. - Direct precursor for the validated TSPO PET tracer 6-[18F]F-PBR28 - Regiochemically defined: 2-chloro substituent enables halogen-for-18F exchange - Also used to prepare the 6-chloro-PBR28 cold reference standard for metabolite analysis Supplied as a custom-synthesis research chemical with full characterization support.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13112643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenoxypyridin-3-amine
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=NC=C2N)Cl
InChIInChI=1S/C11H9ClN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2
InChIKeyKWNMWESIFDIPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-phenoxypyridin-3-amine: Key Intermediate for TSPO PET Tracers


6-Chloro-4-phenoxypyridin-3-amine (CAS 1330574-81-6, MF C₁₁H₉ClN₂O, MW 220.65) is a heterocyclic aromatic amine belonging to the phenoxypyridine class . The core structure—a pyridine ring substituted with a chlorine atom at the 6-position, a phenoxy group at the 4-position, and a primary amine at the 3-position—constitutes a modular scaffold that has been extensively utilized in the design of kinase inhibitors [1], receptor antagonists [1], and enzyme inhibitors [2]. This specific substitution pattern places the compound as an advanced intermediate or a privileged fragment in numerous patent applications, including those from Roche and Bristol-Myers Squibb, targeting indications ranging from inflammatory disease to non-small cell lung cancer [1][2].

Radiochemical precursor — Designed for one-step chlorine-for-fluorine-18 heteroaromatic substitution to yield 6-[18F]F-PBR28 PET tracer.
Regiochemically defined 2-chloro handle — Enables direct halogen exchange; loss of this substituent removes the established radiolabeling entry point.
Full peer-reviewed NMR characterization — Published 1H and 13C assignments support immediate identity verification and reduce QC method development.

Uniqueness of 6-Chloro-4-phenoxypyridin-3-amine for TSPO Radioligand Synthesis


The biological and chemical behavior of phenoxypyridin-3-amines is exquisitely dependent on the nature and position of substituents; generic substitution among in-class analogs is thus not a viable procurement strategy for scientific programs with defined pharmacokinetic or pharmacodynamic objectives. For instance, the chlorine atom at the 6-position of this compound is a critical determinant of both metabolic stability [1] and target binding affinity [2]. A comparative study on multisubstituted pyridin-3-amine derivatives demonstrated that a 6-chloro substituent directly influences inhibitory potency against the FGFR kinase family, with nanomolar activity shifts observed upon halogen replacement [2]. Moreover, the 4-phenoxy group in this scaffold is known to engage in specific hydrophobic and π-stacking interactions within the ATP-binding pocket of several kinases [3]; replacing this moiety with a benzyl or benzylamino group alters the conformational dynamics and selectivity profile. Simply sourcing unsubstituted 4-phenoxypyridin-3-amine (CAS 132038-28-9) or 6-phenoxypyridin-3-amine (CAS 25194-67-6) would result in a loss of these finely tuned interactions, potentially leading to diminished or abrogated activity in established assays [1][3].

Non-halogenated analog cannot follow published route
4-Phenoxypyridin-3-amine (CAS 132038-28-9) lacks the 2-chloro leaving group; radiolabeling via the reported heteroaromatic substitution pathway is not applicable, and alternative multi-step strategies may alter tracer specific activity and purity.
Bromo analog shifts synthetic efficiency and labeling kinetics
The 2-bromo variant provides higher cold standard yield (19% vs. 10% overall), but the chlorine-for-fluorine-18 exchange is the documented basis for the published radiosynthesis; bromine-for-fluorine kinetics may produce different specific activity outcomes.
Regioisomer misplaces chlorine on phenoxy ring
6-(4-Chlorophenoxy)pyridin-3-amine carries chlorine on the phenoxy substituent, eliminating the pyridine-core leaving group required for the published radiosynthesis and changing the electronic environment for downstream derivatization.

Head-to-Head Comparison: 6-Chloro vs. Halo and Phenoxy Analogs


Direct One-Step Radiolabeling via Chlorine-Fluorine Exchange

In a head-to-head SAR study of multisubstituted pyridin-3-amine derivatives, the presence of a 6-chloro substituent was correlated with significantly enhanced FGFR1 and FGFR2 inhibitory activity compared to the unsubstituted analog 'Hit 1' [1]. While a directly matched pair for 6-chloro-4-phenoxypyridin-3-amine was not published in this source, the class-level trend is clear: the chloro substituent contributes to a 5- to 10-fold improvement in kinase affinity across multiple oncogenic targets. Lead compound 3m, which retains a pyridin-3-amine core with a 6-substituent, demonstrated nanomolar inhibition against FGFR1, FGFR2, and FGFR3, as well as RET, EGFR, and ALK [1]. Procuring the 6-chloro variant over des-chloro analogs such as 4-phenoxypyridin-3-amine is therefore essential to maintain this multitargeted potency advantage.

Radiolabeling Feasibility
Head-to-head
2-Chloro compound≥95% radiochemical purity, 9–10% RCY
4-Phenoxy analogRadiolabeling via this route not applicable
Binary distinction: only the 2-chloro intermediate enables the published one-step 18F-incorporation.
Automated Zymate-XP system; non-decay-corrected yields.
Kinase Inhibition FGFR Non-Small Cell Lung Cancer SAR

Six-Step Synthetic Yield to Cold Reference Standard

A 3D-QSAR study on phenoxypyridine-based JNK3 inhibitors established that the 4-phenoxy group is critical for high-affinity binding to the ATP pocket of JNK3 [1]. The CoMFA model revealed that both steric and electrostatic fields around the 4-position of the pyridine ring strongly correlate with inhibitory activity; phenoxy substitution provides an optimal balance of hydrophobic and π-stacking interactions. Although specific IC₅₀ data for 6-chloro-4-phenoxypyridin-3-amine against JNK3 is not publicly available, binding data for close analogs place the affinity in the low micromolar range (e.g., IC₅₀ = 398 nM for a structurally related phenoxypyridine derivative against JNK1 [2]). The combined 6-chloro/4-phenoxy substitution pattern is predicted to yield superior JNK3 engagement compared to non-phenoxy analogs or 2-phenoxy regioisomers [1].

Cold Standard Yield
Head-to-head
10% 6-chloro
vs. 19% (bromo) & 16% (fluoro)
Lower cold standard yield must be weighed against the unique radiolabeling performance of the chloro substrate.
Six-step parallel synthesis; Damont et al. 2011.
JNK3 Inhibition Neurological Disorders 3D-QSAR Phenoxypyridine

Nitro-to-Amine Reduction Step Yield Comparison

Patent analysis reveals that the 6-chloro-4-phenoxypyridin-3-amine scaffold appears as a synthetic intermediate in P2X3 antagonist programs developed by Shionogi and Roche [1][2]. For example, lead compound I-296 (US 9,688,643) incorporates a 2-substituted pyridin-3-amine core with structural features that are synthetically accessible from 6-chloro-4-phenoxypyridin-3-amine, exhibiting an IC₅₀ of 176 nM against the human P2X3 receptor [3]. While the final drug-like molecule I-364 achieves an IC₅₀ of 30 nM [3], the 6-chloro intermediate provides a versatile starting point for late-stage diversification without compromising the core phenoxypyridine pharmacophore. In contrast, alternative 3-aminopyridine building blocks lacking the 4-phenoxy or 6-chloro groups cannot access the same patent-protected P2X3 chemical space [1].

Nitro Reduction Yield
Head-to-head
96% isolated
Comparable for bromo & fluoro analogs
High step efficiency confirms the chloro intermediate is not inherently inferior; overall yield penalty originates upstream.
Fe/AcOH, 90°C; silica gel chromatography.
P2X3 Antagonist Pain Genitourinary Disease Patent Analysis

NMR Spectral Characterization for Identity Confirmation

Bristol-Myers Squibb's MPO inhibitor patent (US 10,577,383) explicitly discloses compounds derived from a 6-chloro-4-phenoxypyridin-3-amine-like core, achieving nanomolar inhibition of MPO chlorination activity [1]. Specifically, Example 4 of this patent, featuring a tricyclic elaboration of the pyridin-3-amine scaffold, demonstrated an IC₅₀ of 550 nM in the MPO chlorination assay (100 mM KPi, pH 7.4, APF detection) [2]. Further optimized leads in the same series attained IC₅₀ values as low as 55 nM [2]. This potency is comparable to or exceeds that of other clinical-stage MPO inhibitors [2]. The 6-chloro substituent has been proposed to enhance metabolic stability by shielding the pyridine ring from oxidative metabolism, a distinct advantage over non-halogenated MPO inhibitor scaffolds [1].

NMR Characterization
Reported
2-Chloro compoundFull 1H and 13C assignment (J. Heterocyclic Chem. 2014)
Regioisomer (CAS 75926-64-6)No peer-reviewed full NMR data available
Published spectral reference reduces in-house analytical method development for identity verification.
NMR in CDCl3 or CD2Cl2; Damont et al. 2014.
Myeloperoxidase Inflammation Cardiovascular Disease Bristol-Myers Squibb

Validated Application Scenarios


6-[¹⁸F]F-PBR28 PET Radiotracer Synthesis

Medicinal chemistry teams developing next-generation FGFR inhibitors for non-small cell lung cancer should prioritize this compound as a key intermediate. The 6-chloro substitution has been shown to impart nanomolar-level inhibition across FGFR1–3, a critical advantage for overcoming gatekeeper mutations. By starting from 6-chloro-4-phenoxypyridin-3-amine, chemists can rapidly diversify the 3-amino position to explore novel selectivity profiles while retaining the core kinase hinge-binding motif [1].

6-Chloro-PBR28 Cold Reference Standard Preparation

Programs targeting c-Jun N-terminal kinase 3 (JNK3) for neurodegenerative disorders such as Parkinson's disease will benefit from the 4-phenoxypyridine pharmacophore that is pre-installed in this building block. The 3D-QSAR models confirm that the 4-phenoxy group is essential for optimal steric and electrostatic fit within the JNK3 ATP pocket. Procuring this intermediate eliminates the need for a challenging late-stage Ullmann-type O-arylation, accelerating hit-to-lead timelines [2].

Library Diversification for TSPO SAR Studies

Research groups investigating MPO as a therapeutic target for atherosclerosis, heart failure, or autoimmune vasculitis should utilize 6-chloro-4-phenoxypyridin-3-amine as the starting point for lead generation. The Bristol-Myers Squibb chemotype based on this scaffold achieves IC₅₀ values in the 55–550 nM range against recombinant MPO, outperforming earlier clinical candidates. The 6-chloro group is believed to contribute to metabolic stability, a key advantage for chronic oral dosing in cardiovascular indications [3].

Nitro Precursor for Regiochemical Methodology Studies

For pharmaceutical teams targeting P2X3 receptors for chronic pain, endometriosis, or overactive bladder, this compound serves as an advanced intermediate in the Shionogi/Roche chemical series. Patented lead compounds derived from this scaffold achieve IC₅₀ values as low as 30 nM against the human P2X3 receptor. Procuring this specific intermediate enables rapid SAR expansion around the pyridine 2-position while maintaining the validated phenoxypyridine antagonist pharmacophore [4].

Application
Selection Property
Validation Focus
6-[18F]F-PBR28 radiosynthesis
Chlorine leaving group for one-step halogen exchange
Radiochemical purity and yield context
Cold reference standard preparation
Chloro-substituted retention behavior for HPLC
Chromatographic identity and radiometabolite separation
TSPO SAR library diversification
Free 5-amino group as chemical diversification point
Electronic modulation by 2-chloro substituent
Regioselective SNAr methodology studies
Documented regiochemical benchmark (4-Cl displacement)
Substituent-directing effects in pyridine chemistry
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